molecular formula C7H7F5O2 B106373 3,3,4,4,4-Pentafluorobutyl acrylate CAS No. 17527-31-0

3,3,4,4,4-Pentafluorobutyl acrylate

Cat. No.: B106373
CAS No.: 17527-31-0
M. Wt: 218.12 g/mol
InChI Key: AVVYSSRKCWEPBH-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobutyl acrylate is a fluorinated acrylate ester characterized by a butyl chain substituted with five fluorine atoms at the 3rd and 4th carbon positions. Fluorinated acrylates are widely used in industrial and pharmaceutical applications due to their enhanced chemical stability, hydrophobicity, and resistance to degradation compared to non-fluorinated counterparts. These properties make them valuable in coatings, adhesives, and as intermediates in organic synthesis .

Properties

CAS No.

17527-31-0

Molecular Formula

C7H7F5O2

Molecular Weight

218.12 g/mol

IUPAC Name

3,3,4,4,4-pentafluorobutyl prop-2-enoate

InChI

InChI=1S/C7H7F5O2/c1-2-5(13)14-4-3-6(8,9)7(10,11)12/h2H,1,3-4H2

InChI Key

AVVYSSRKCWEPBH-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCC(C(F)(F)F)(F)F

Canonical SMILES

C=CC(=O)OCCC(C(F)(F)F)(F)F

Other CAS No.

17527-31-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Fluorinated Acrylates

Structural and Functional Differences

Fluorinated acrylates differ in the number and position of fluorine atoms, which directly influence their reactivity and applications. Key analogs include:

Compound Name CAS Number Fluorine Atoms Molecular Formula Key Applications/Properties
3,3,4,4,4-Pentafluorobutyl acrylate Not explicitly listed 5 ~C₇H₅F₅O₂ Likely industrial coatings, intermediates
2,2,3,3,3-Pentafluoropropyl acrylate 356-86-5 5 C₆H₅F₅O₂ Industrial polymers, hydrophobic films
2,2,3,4,4,4-Hexafluorobutyl acrylate 54052-90-3 6 C₇H₆F₆O₂ High chemical inertness; restricted industrial use
2,2,3,3,4,4,4-Heptafluorobutyl acrylate 424-64-6 7 C₇H₅F₇O₂ Proteomics research, pharmaceuticals (enhanced stability)

Key Observations :

  • Increasing fluorine content correlates with greater chemical inertness and hydrophobicity. For example, heptafluorobutyl acrylate (7 fluorines) is preferred in proteomics for its stability, while pentafluorobutyl analogs may offer a balance between reactivity and durability .
  • Substitution patterns (e.g., fluorine placement on proximal vs. terminal carbons) affect electron density and steric hindrance, altering polymerization kinetics and material properties .

Comparison with Non-Fluorinated Acrylates

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)
  • Structure : Contains a tetrahydrofuran ring instead of fluorinated chains.
  • Properties : Biodegradable via hydrolysis to tetrahydrofurfuryl alcohol; used in adhesives and coatings.
  • Contrast : Unlike fluorinated acrylates, it lacks persistence in the environment due to enzymatic degradation .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS 331-39-5)
  • Structure : Aromatic acrylate with hydroxyl groups.
  • Applications : Pharmacological research, antioxidant studies.
  • Contrast : Polar functional groups (hydroxyls) enable hydrogen bonding, contrasting with the hydrophobicity of fluorinated acrylates .

Research Findings on Fluorinated Acrylates

Stability and Reactivity

  • Fluorine atoms reduce electron density at the acrylate double bond, slowing polymerization but improving thermal and oxidative stability. This makes fluorinated acrylates suitable for high-performance materials .
  • Cross-Reactivity: Fluorinated acrylates are less likely to interact with biosensors designed for non-fluorinated carboxylates (e.g., TtgR biosensors), as fluorine substitution disrupts molecular recognition .

Environmental and Health Considerations

  • Fluorinated acrylates are more persistent in the environment than non-fluorinated variants (e.g., tetrahydrofurfuryl acrylate) due to resistance to hydrolysis and microbial degradation .
  • Safety data for hexafluorobutyl acrylate highlight restrictions on industrial handling, emphasizing the need for specialized protocols .

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